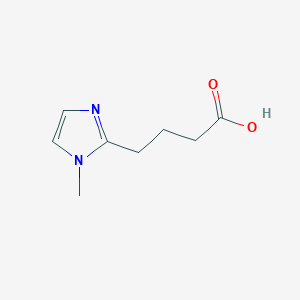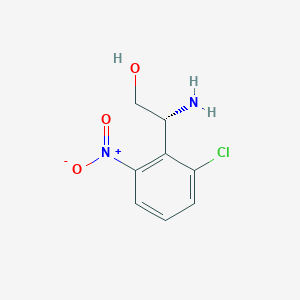
3-(Propan-2-yloxy)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . This compound is characterized by the presence of a thiol group (-SH) and an isopropoxy group (-OCH(CH3)2) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropane-1-thiol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating thiol-disulfide exchange reactions.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yloxy)propane-1-ol: Similar structure but with an alcohol group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group allows for specific interactions with other thiol-containing molecules, making it valuable in biochemical and medicinal research .
Properties
Molecular Formula |
C6H14OS |
|---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
3-propan-2-yloxypropane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(2)7-4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
OCYYGCSZYPTCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


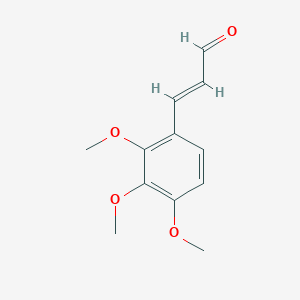
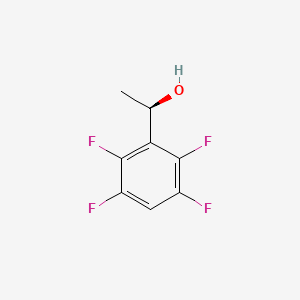

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
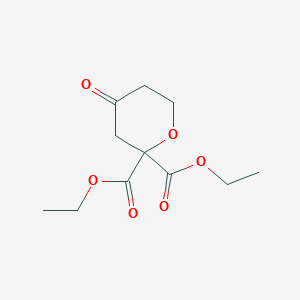
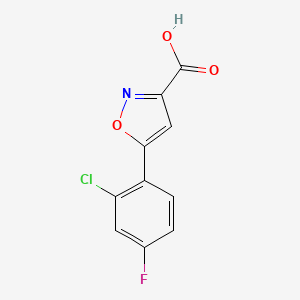

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
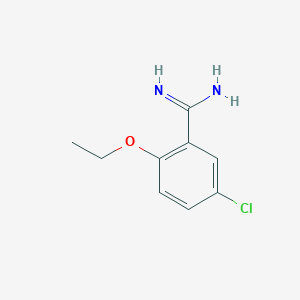
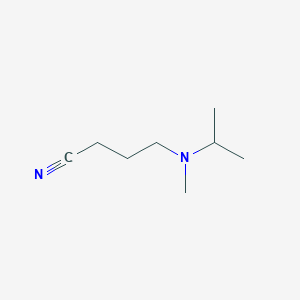
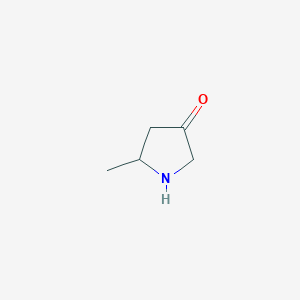
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
